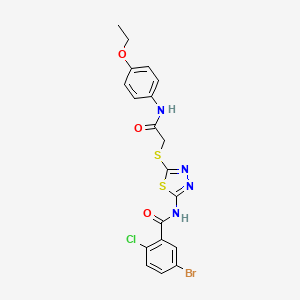

5-bromo-2-chloro-N-(5-((2-((4-ethoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide

Beschreibung

1.1. Overview of 5-bromo-2-chloro-N-(5-((2-((4-ethoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide This compound features a benzamide core substituted with bromo (5-position) and chloro (2-position) groups. The benzamide is linked via an amide bond to a 1,3,4-thiadiazole ring, which is further substituted at the 5-position by a thioether-connected acetamide group. Such halogenated thiadiazole derivatives are often explored for pharmaceutical applications due to their electronic and steric properties, which influence binding to biological targets .

Eigenschaften

IUPAC Name |

5-bromo-2-chloro-N-[5-[2-(4-ethoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16BrClN4O3S2/c1-2-28-13-6-4-12(5-7-13)22-16(26)10-29-19-25-24-18(30-19)23-17(27)14-9-11(20)3-8-15(14)21/h3-9H,2,10H2,1H3,(H,22,26)(H,23,24,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOGMCHIHAOFPIG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=C(C=CC(=C3)Br)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16BrClN4O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

527.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Wirkmechanismus

Target of Action

It is a key intermediate in the synthesis of a family of promising sglt2 inhibitors . SGLT2 inhibitors are a class of medications that inhibit the reabsorption of glucose in the kidney and therefore lower blood sugar levels .

Mode of Action

SGLT2 inhibitors work by blocking the reabsorption of glucose in the kidneys, which leads to excretion of glucose in urine and a reduction in blood glucose levels .

Biochemical Pathways

The compound is involved in the biochemical pathway related to glucose homeostasis. By inhibiting SGLT2, it reduces glucose reabsorption in the kidneys and increases glucose excretion. This leads to a decrease in blood glucose levels .

Pharmacokinetics

SGLT2 inhibitors are generally well absorbed and have a high bioavailability .

Biologische Aktivität

The compound 5-bromo-2-chloro-N-(5-((2-((4-ethoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a complex organic molecule with potential biological activities. This article aims to explore its biological activity, focusing on its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

- Molecular Formula : C₁₅H₁₄BrClN₃O₂S

- Molecular Weight : 387.70 g/mol

- CAS Number : Not specified in the available literature.

The compound features a thiadiazole ring, which is known for its biological activity, particularly in antimicrobial and anticancer research.

Antimicrobial Properties

Research indicates that derivatives of thiadiazole exhibit significant antimicrobial properties. For instance, compounds similar to 5-bromo-2-chloro-N-(5-((2-((4-ethoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide have been evaluated for their in vitro antibacterial and antifungal activities. Studies show that these compounds can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli, as well as fungal pathogens like Candida albicans .

Anticancer Activity

The compound has also been investigated for its potential anticancer effects. Thiadiazole derivatives are known to induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of cell cycle progression. In one study, a related thiadiazole compound demonstrated significant cytotoxicity against breast cancer cell lines (MCF-7), with IC50 values indicating potent activity .

The proposed mechanism of action for 5-bromo-2-chloro-N-(5-((2-((4-ethoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide involves the inhibition of specific enzymes or pathways critical for microbial growth or cancer cell proliferation. For example, it may interact with DNA or RNA synthesis pathways or inhibit key metabolic enzymes involved in cellular respiration .

Study 1: Antimicrobial Evaluation

In a study conducted by Al-Amiery et al., several thiadiazole derivatives were synthesized and assessed for their antimicrobial efficacy. The results indicated that compounds with similar structures to 5-bromo-2-chloro-N-(5-((2-((4-ethoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide exhibited strong antibacterial activity against both Gram-positive and Gram-negative bacteria .

Study 2: Anticancer Activity Assessment

A recent investigation into the anticancer properties of thiadiazole derivatives revealed that certain compounds significantly inhibited cell growth in various cancer cell lines. The study highlighted that modifications to the thiadiazole ring could enhance cytotoxic effects while reducing toxicity to normal cells .

Table 1: Biological Activity Summary

Table 2: Structural Comparison with Related Compounds

| Compound Name | Molecular Weight | Activity Type |

|---|---|---|

| 5-bromo-2-chloro-N-(5-thiadiazole derivative) | 387.70 g/mol | Antimicrobial/Anticancer |

| Similar Thiadiazole Compound | Varies | Antimicrobial |

Vergleich Mit ähnlichen Verbindungen

Physicochemical Properties

- Higher melting points in compounds (243–245°C) suggest stronger intermolecular forces (e.g., hydrogen bonding from triazinoquinazoline) .

Q & A

Basic: What are the standard synthetic routes for preparing this compound?

Answer:

The synthesis involves multi-step organic reactions, typically starting with the formation of key intermediates like thiadiazole rings and benzamide backbones. Key steps include:

- Thiadiazole formation : Reacting 1,3,4-thiadiazole precursors with sulfur-containing reagents (e.g., potassium carbonate in dry acetone) under reflux conditions .

- Amide coupling : Using coupling agents like SOCl₂ in dichloromethane under nitrogen to activate carboxylic acids, followed by reaction with amines (e.g., 4-ethoxyphenyl derivatives) .

- Purification : Recrystallization from ethanol or chromatography for intermediates, with final product validation via melting point and NMR .

Basic: What spectroscopic methods confirm the compound’s structural integrity?

Answer:

- 1H/13C NMR : Assign peaks for aromatic protons (δ 7.0–8.5 ppm), thiadiazole carbons (δ 160–170 ppm), and amide protons (δ 10–12 ppm) .

- IR Spectroscopy : Identify carbonyl stretches (C=O at ~1650 cm⁻¹) and N-H bending (amide I/II bands) .

- X-ray crystallography : Resolve hydrogen bonding patterns (e.g., N–H···N interactions) and confirm planarity of the thiadiazole-benzamide core .

Advanced: How can reaction conditions be optimized to improve yield?

Answer:

- Design of Experiments (DoE) : Use fractional factorial designs to test variables like solvent polarity (THF vs. DMF), temperature (80–120°C), and catalyst loading (e.g., LiOH vs. K₂CO₃) .

- In-line monitoring : Employ TLC or HPLC to track reaction progress and identify side products (e.g., hydrolysis of the thioether group) .

- Microwave-assisted synthesis : Reduce reaction times for steps like cyclization (e.g., from 4 hours to 30 minutes) .

Advanced: How to resolve contradictions in reported bioactivity data (e.g., antibacterial vs. no activity)?

Answer:

- Standardized assays : Use MIC (Minimum Inhibitory Concentration) tests with consistent bacterial strains (e.g., S. aureus ATCC 25923) and controls (DMSO for solubility) .

- Biofilm vs. planktonic assays : Distinguish activity against biofilm formation (e.g., crystal violet staining) versus growth inhibition .

- Structural analogs : Compare with derivatives lacking the 4-ethoxyphenyl group to isolate pharmacophore contributions .

Advanced: What computational methods predict target binding and selectivity?

Answer:

- Molecular docking : Use AutoDock Vina to model interactions with targets like GroEL/ES chaperones, focusing on hydrogen bonds with the benzamide carbonyl and thiadiazole sulfur .

- MD simulations : Analyze stability of ligand-protein complexes over 100 ns trajectories (e.g., GROMACS) to assess binding free energy (MM-PBSA) .

- QSAR modeling : Correlate substituent electronegativity (e.g., Br vs. Cl) with antibacterial potency using Random Forest algorithms .

Basic: What purification techniques are effective post-synthesis?

Answer:

- Recrystallization : Use ethanol/water mixtures (2:1 v/v) to remove unreacted amines or sulfur byproducts .

- Column chromatography : Separate isomers using silica gel and eluents like ethyl acetate/hexane (3:7) .

- HPLC : Apply reverse-phase C18 columns with acetonitrile/water gradients for high-purity isolation (>95%) .

Advanced: How to assess compound stability under varying pH and temperature?

Answer:

- Forced degradation : Expose to 0.1M HCl/NaOH (37°C, 24 hours) and analyze degradation products via LC-MS .

- Thermogravimetric analysis (TGA) : Determine decomposition temperatures (Td > 200°C suggests thermal stability) .

- Light sensitivity : Store in amber vials and monitor UV-vis spectra after 48-hour UV exposure .

Advanced: How to design derivatives for improved pharmacokinetics?

Answer:

- LogP optimization : Introduce polar groups (e.g., –OH or –COOH) to reduce LogP from ~4.5 to <3, enhancing solubility .

- Metabolic stability : Replace labile groups (e.g., ethoxy with trifluoromethyl) to resist CYP450 oxidation .

- Pro-drug strategies : Mask the amide as an ester for enhanced oral absorption, with enzymatic cleavage in vivo .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.